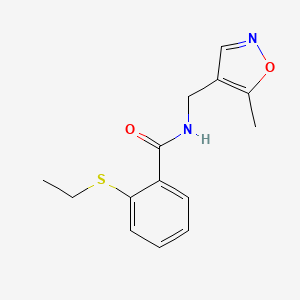

2-(乙硫代基)-N-((5-甲基异恶唑-4-基)甲基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "2-(ethylthio)-N-((5-methylisoxazol-4-yl)methyl)benzamide" is not directly mentioned in the provided papers. However, the papers discuss various benzamide derivatives and their synthesis, biological evaluation, and structural analysis, which can provide insights into the analysis of similar compounds .

Synthesis Analysis

The synthesis of benzamide derivatives often involves the formation of Schiff's bases and subsequent reactions to introduce various functional groups. For example, a series of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives were synthesized using microwave irradiation, which is a solvent-free and efficient method . Similarly, the synthesis of ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate involved cyclization of thioamide with 2-chloroacetoacetate . These methods could potentially be adapted for the synthesis of "2-(ethylthio)-N-((5-methylisoxazol-4-yl)methyl)benzamide".

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often confirmed using spectroscopic methods such as IR, NMR, and mass spectrometry . X-ray diffraction studies can also provide detailed insights into the crystal structure and intermolecular interactions, as seen in the case of 2-(thiophen-2-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethenyl]benzamide . These techniques would be relevant for analyzing the molecular structure of "2-(ethylthio)-N-((5-methylisoxazol-4-yl)methyl)benzamide".

Chemical Reactions Analysis

Benzamide derivatives can participate in various chemical reactions depending on their functional groups. The papers do not provide specific reactions for "2-(ethylthio)-N-((5-methylisoxazol-4-yl)methyl)benzamide", but they do discuss the reactivity of similar compounds. For instance, acylthiourea derivatives were prepared by reacting benzoyl isothiocyanate with primary aromatic amines . Understanding the reactivity of the ethylthio and isoxazole groups in the compound of interest would be crucial for predicting its chemical behavior.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and antimicrobial activity, are influenced by the nature and position of substituents on the benzamide scaffold . The antimicrobial properties of new 2-((4-ethylphenoxy)methyl)benzoylthioureas were found to be dependent on the substituents attached to the thiourea nitrogen . Similarly, the physical properties like gelation behavior of N-(thiazol-2-yl)benzamide derivatives were influenced by methyl functionality and non-covalent interactions . These findings suggest that the physical and chemical properties of "2-(ethylthio)-N-((5-methylisoxazol-4-yl)methyl)benzamide" would also be affected by its specific functional groups and interactions.

科学研究应用

合成和结构表征

已经开发出基于苯甲酰胺的化合物的新的合成路线,证明了它们在针对流感 A 病毒(特别是 H5N1 亚型,即禽流感)产生具有显着抗病毒活性的物质方面的潜力。这包括基于苯甲酰胺的 5-氨基吡唑及其相应衍生物的合成,突出了这些化合物在药物化学中的重要性 (Hebishy 等人,2020 年)。

另一项研究的重点是 N-(噻唑-2-基)苯甲酰胺衍生物的合成,考察了它们的胶凝行为。该研究旨在了解甲基官能度和多个非共价相互作用对胶凝的作用,这对材料科学和制药中的应用至关重要 (Yadav & Ballabh,2020 年)。

抗菌和抗癌应用

苯甲酰胺衍生物也已对其抗菌特性进行了测试。新的酰硫脲衍生物对革兰氏阳性菌和革兰氏阴性菌以及真菌表现出低浓度的活性。这表明它们作为开发新的抗菌剂的先导的潜力 (Limban 等人,2011 年)。

在抗癌研究中,合成了取代的 N-(4-{5-[4-(5-甲基-1,3,4-恶二唑-2-基)苯基]-4-(2,3,4-三甲氧基苯基)-1,3-噻唑-2-基}苯基)苯甲酰胺,并对几种癌细胞系表现出中等到极好的活性,表明它们作为抗癌剂的潜力 (Ravinaik 等人,2021 年)。

分子对接和 SAR 研究

- 新合成化合物的分子对接和 QSAR(定量构效关系)研究提供了对它们针对包括癌症在内的各种疾病的潜在作用机制的见解。这些研究有助于了解这些化合物如何在分子水平上与生物靶标相互作用,指导更有效的治疗剂的设计 (Tomorowicz 等人,2020 年)。

作用机制

Target of Action

Similar compounds have been reported to exhibit antimicrobial properties, suggesting that their targets may be certain types of bacteria, fungi, and molds .

Mode of Action

Based on its structural similarity to other antimicrobial agents, it may interfere with the growth and reproduction of microorganisms .

Result of Action

Given its potential antimicrobial properties, it may result in the death of microorganisms or the inhibition of their growth .

属性

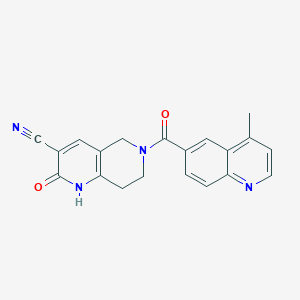

IUPAC Name |

2-ethylsulfanyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2S/c1-3-19-13-7-5-4-6-12(13)14(17)15-8-11-9-16-18-10(11)2/h4-7,9H,3,8H2,1-2H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLVVFQLRMVLKCZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=CC=C1C(=O)NCC2=C(ON=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(2,3-dichlorophenyl)methanone](/img/structure/B2508432.png)

![N-[[4-(3,4-dichlorophenyl)-5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-3-methylbenzamide](/img/structure/B2508434.png)

![[2-[(4-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-thiophen-2-ylmethanone](/img/structure/B2508435.png)

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2508436.png)

![(1R,5S)-8-((5-fluoro-2-methoxyphenyl)sulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2508440.png)

![{[4-(Methylsulfanyl)phenyl]methyl}(propan-2-yl)amine hydrochloride](/img/structure/B2508445.png)

![2-[1-(2-Cyclopropyl-6-methylpyrimidin-4-yl)azetidin-3-yl]-6-(2-methoxyphenyl)pyridazin-3-one](/img/structure/B2508446.png)